molecular formula C15H10ClFN4 B5796336 4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine

4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine

Cat. No.: B5796336
M. Wt: 300.72 g/mol
InChI Key: HTMCXIRWSHOPDV-GIJQJNRQSA-N
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Description

4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a phthalazin-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine typically involves the condensation of 4-chlorophthalazin-1-amine with 2-fluorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
  • 4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]quinoline
  • 4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]pyridine

Uniqueness

4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine is unique due to its specific combination of functional groups and its phthalazine core structure

Properties

IUPAC Name

4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4/c16-14-11-6-2-3-7-12(11)15(21-19-14)20-18-9-10-5-1-4-8-13(10)17/h1-9H,(H,20,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMCXIRWSHOPDV-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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